molecular formula C23H25N3O2S B2427798 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 476458-27-2

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B2427798
CAS No.: 476458-27-2
M. Wt: 407.53
InChI Key: SFVYZKFQZQOQHN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis and Heck cyclization of syn- and anti-atropisomers of related N-acyl-N-aryl compounds, highlighting methods for creating complex molecular structures that could be foundational for developing compounds with similar structures to "N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide" (Skladchikov, Suponitskii, & Gataullin, 2013).

Pharmacological Activities

  • Research into novel 5-chloro-N-aryl-2-methoxybenzamide derivatives demonstrated the preparation of substituted pyrazole derivatives, providing insights into their anti-inflammatory activities, which could be relevant for compounds with the core structure of interest (Abdulla et al., 2014).
  • Another study explored the antipsychotic potential of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, noting that certain derivatives did not interact with dopamine receptors but showed antipsychotic-like profiles in animal behavior tests. This indicates a route for the development of new therapeutic agents possibly related to the compound (Wise et al., 1987).

Luminescent Properties

  • A report on supramolecular liquid crystals featuring the 4-aryl-1H-pyrazole unit, capable of H-bonding to give columnar mesophases and displaying luminescent properties, provides a fascinating insight into potential applications in materials science for compounds like "this compound" (Moyano et al., 2013).

Antibacterial Agents

  • Design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents, underscoring the importance of structural modifications in enhancing biological activity (Palkar et al., 2017).

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14(2)28-18-8-6-17(7-9-18)23(27)24-22-19-12-29-13-20(19)25-26(22)21-10-5-15(3)11-16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVYZKFQZQOQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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